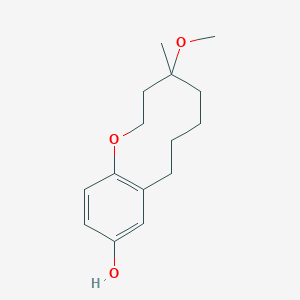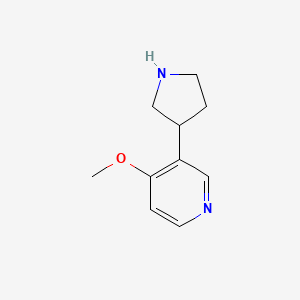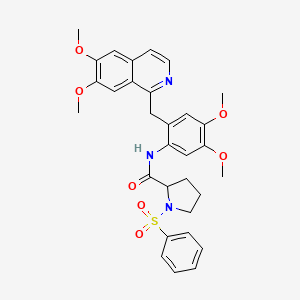
C19H13BrCl4N2O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a full inverse agonist at the CXCR3 N3.35A receptor . It is primarily used in scientific research for its unique properties and interactions with specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide involves the reaction of 3,4-dichlorophenylacetic acid with imidazole in the presence of a brominating agent . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is generally carried out through a multi-step synthesis process. The key steps include:
Bromination: Introduction of bromine atoms into the molecular structure.
Condensation: Formation of the imidazolium ring through condensation reactions.
Purification: Crystallization and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Halogen exchange reactions often use sodium iodide or potassium fluoride .
Major Products Formed
The major products formed from these reactions include various halogenated derivatives , oxidized imidazolium compounds , and reduced imidazolium derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological receptors, particularly the CXCR3 N3.35A receptor.
Medicine: Investigated for potential therapeutic applications due to its unique receptor interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by acting as a full inverse agonist at the CXCR3 N3.35A receptor . This interaction involves binding to the receptor and inducing a conformational change that inhibits its activity. The molecular targets and pathways involved include the chemokine signaling pathway , which plays a crucial role in immune response and inflammation .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: is unique due to its specific interaction with the CXCR3 N3.35A receptor. Similar compounds include:
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium chloride
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium iodide
- 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium fluoride .
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C19H13BrCl4N2O2 |
|---|---|
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C19H13Cl4N2O2.BrH/c20-12-1-3-14(16(22)7-12)18(26)9-24-5-6-25(11-24)10-19(27)15-4-2-13(21)8-17(15)23;/h1-8,11H,9-10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
JWOAOMHFDOLKMY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=C[N+](=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)



![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)



![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
